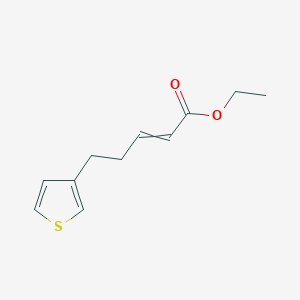

Ethyl 5-(thiophen-3-yl)pent-2-enoate

Description

Ethyl 5-(thiophen-3-yl)pent-2-enoate is an α,β-unsaturated ester featuring a thiophene substituent at the fifth carbon of a pentenoyl backbone. The compound combines the electron-rich aromatic thiophene ring with the conjugated enoate system, making it a versatile intermediate in organic synthesis. Its structure is characterized by:

- Ester group: Ethyl ester at position 1, enhancing solubility in organic solvents.

- Conjugated double bond: At position 2, enabling reactivity in Michael additions or cycloadditions.

This compound is synthesized via cross-coupling methodologies, such as photoredox catalysis or transition-metal-mediated reactions, to introduce the thiophene moiety . Its structural motifs are critical for applications in pharmaceuticals, agrochemicals, and optoelectronic materials due to the thiophene’s sulfur heteroatom and aromatic stability.

Properties

CAS No. |

62429-65-6 |

|---|---|

Molecular Formula |

C11H14O2S |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

ethyl 5-thiophen-3-ylpent-2-enoate |

InChI |

InChI=1S/C11H14O2S/c1-2-13-11(12)6-4-3-5-10-7-8-14-9-10/h4,6-9H,2-3,5H2,1H3 |

InChI Key |

VXSGLDAWQZRHTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-(thiophen-3-yl)pent-2-enoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-3-yl)pent-2-enoate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-(thiophen-3-yl)pent-2-enoate and other thiophene derivatives have numerous applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(thiophen-3-yl)pent-2-enoate involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of Ethyl 5-(thiophen-3-yl)pent-2-enoate, highlighting differences in substituents, synthesis, and properties:

Substituent Effects on Reactivity and Properties

- Thiophene vs. Phenyl: The thiophene ring in this compound provides enhanced electron density compared to phenyl analogs (e.g., (E)-3-Methyl-5-phenylpent-2-enoic acid), facilitating electrophilic aromatic substitution and improving charge transport in conductive polymers . Phenyl derivatives, however, exhibit greater steric bulk and lipophilicity, favoring membrane permeability in drug design .

- Heteroaromatic vs. Aliphatic Substituents: Imidazole-containing analogs (e.g., (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate) introduce hydrogen-bonding capacity and basicity, useful in enzyme inhibition . Cyclohexenyl derivatives (e.g., (Z)-Ethyl 5-(Cyclohex-3-en-1-yl)pent-2-enoate) offer rigidity for stereoselective synthesis .

Double Bond Position and Conjugation

- 2-enoate vs. 4-enoate: The α,β-unsaturated ester in this compound allows conjugation between the carbonyl and thiophene, stabilizing the molecule and enabling Diels-Alder reactions. In contrast, 4-enoate derivatives (e.g., Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate) lack direct conjugation with the ester, shifting reactivity toward nucleophilic attacks at the β-keto position .

Physical-Chemical Properties

- Solubility : Thiophene derivatives exhibit moderate polarity due to sulfur’s electronegativity, enhancing solubility in polar aprotic solvents. Phenyl analogs are more lipophilic .

- Thermal Stability: The conjugated enoate-thiophene system in this compound increases thermal stability compared to aliphatic-substituted enoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.